

Adverse event profile of Fevipiprant in healthy volunteers versus asthma patients

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Fevipiprant Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the adverse event profile of **Fevipiprant** in healthy volunteers versus asthma patients. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs) Q1: What is the general adverse event profile of Fevipiprant in healthy volunteers?

A1: In Phase 1 clinical trials, **Fevipiprant** was generally well-tolerated in healthy volunteers, with an adverse event (AE) profile similar to that of placebo.[1][2][3] Most AEs were mild to moderate in severity, and no serious adverse events (SAEs) or deaths were reported.[1] The incidence of AEs was not found to be dose-dependent.[1]

Q2: What were the most common adverse events reported in healthy volunteers taking Fevipiprant?

A2: The most frequently reported adverse events in healthy volunteers were headache and nasal congestion. Other reported AEs were typically single events in individual subjects.



Q3: How does the adverse event profile of Fevipiprant in asthma patients compare to that in healthy volunteers?

A3: The adverse event profile of **Fevipiprant** in asthma patients is largely consistent with that observed in healthy volunteers, demonstrating a favorable safety and tolerability profile comparable to placebo even in long-term studies. Across Phase II and III trials, the incidence of AEs, SAEs, and AEs leading to discontinuation were generally balanced between the **Fevipiprant** and placebo groups.

Q4: Were there any serious adverse events (SAEs) reported in asthma patients treated with Fevipiprant?

A4: In large-scale, long-term Phase III studies (LUSTER-1 and LUSTER-2), the occurrence of serious adverse events in patients with severe asthma was similar across **Fevipiprant** and placebo groups. In a pooled analysis, SAEs occurred in 9% of patients in both the 150 mg and 450 mg **Fevipiprant** groups, as well as in the placebo group.

Q5: Did Fevipiprant lead to a higher rate of treatment discontinuation due to adverse events in asthma patients?

A5: No, the rate of discontinuation due to adverse events was low and comparable between **Fevipiprant** and placebo groups in clinical trials with asthma patients. For instance, in one trial, 2% of participants in the **Fevipiprant** 150 mg group and 1% in the 450 mg group stopped the trial due to adverse events, compared to none in the placebo group.

Troubleshooting Guide Issue: Observing a higher-than-expected incidence of headaches in a clinical trial with Fevipiprant.

Troubleshooting Steps:

 Review Baseline Data: Analyze the baseline characteristics of the study population. A higher predisposition to headaches in the active group compared to placebo could be a confounding factor.



- Assess Concomitant Medications: Investigate the use of other medications by the participants that could potentially cause headaches.
- Blinding and Placebo Effect: Ensure the double-blind nature of the study is maintained to minimize reporting bias. The placebo effect can also contribute to the reporting of subjective symptoms like headaches.
- Compare with Published Data: Refer to the summary tables below to compare the observed incidence with data from completed clinical trials. A significant deviation may warrant further investigation.

Issue: A participant in an asthma trial on Fevipiprant experiences a severe asthma exacerbation.

Troubleshooting Steps:

- Immediate Patient Care: The primary focus should be on managing the patient's exacerbation according to standard clinical practice.
- Assess Causality: While Fevipiprant did not show a significant effect on reducing asthma
 exacerbations in large trials, a thorough assessment of the event's potential relationship to
 the study drug is necessary.
- Review Patient History: Examine the patient's asthma history, including previous exacerbation rates and disease severity, to contextualize the event.
- Unblinding (if necessary): In critical situations, unblinding the patient's treatment allocation may be required for appropriate medical management.

Data Presentation: Adverse Event Summary

Table 1: Adverse Event Profile of **Fevipiprant** in Healthy Volunteers (Phase 1 Studies)



Adverse Event	Fevipiprant (All Doses)	t (All Doses) Placebo	
Any AE	53.1% (17/32)	87.5% (7/8)	
Headache	Most Frequent	N/A	
Nasal Congestion	Most Frequent	N/A	
Serious AEs	0	0	
Deaths	0	0	

Data adapted from a study in healthy volunteers. The percentages for "Any AE" are from a multiple-dose study.

Table 2: Adverse Event Profile of **Fevipiprant** in Asthma Patients (Phase 3 Pooled Data - LUSTER-1 & LUSTER-2)

Adverse Event Category	Fevipiprant 150 mg (n=597)	Fevipiprant 450 mg (n=589)	Placebo (n=585)
Serious Adverse Events	9% (53)	9% (50)	9% (50)
AEs Leading to Death	0	<1% (2)	<1% (3)

Data represents pooled information from two 52-week Phase 3 studies in patients with severe asthma.

Experimental Protocols

Phase 1 Study in Healthy Volunteers (Illustrative Example)

- Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.
- Participants: Healthy male and female subjects aged 18 to 55 years with a BMI of 18 to 29 kg/m².

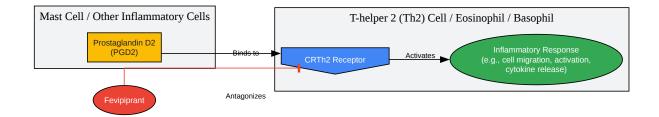


- Key Exclusion Criteria: History of bronchospastic disease, use of prescription drugs within 4 weeks, and clinically significant ECG abnormalities.
- Safety Assessments: Regular monitoring of hematology, blood chemistry, urine chemistry, vital signs, physical condition, and ECGs. Continuous heart rate monitoring was also performed. All AEs and SAEs were recorded.

Phase 3 Study in Asthma Patients (Illustrative Example - LUSTER trials)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, 52-week studies.
- Participants: Patients aged 12 years or older with uncontrolled severe asthma on Global Initiative for Asthma (GINA) Steps 4 and 5 therapy.
- Intervention: Fevipiprant (150 mg or 450 mg once daily) or placebo, added to existing asthma therapy.
- Primary Efficacy Endpoint: Annualized rate of moderate to severe asthma exacerbations.
- Safety Analyses: Included all patients who received at least one dose of the study medication.

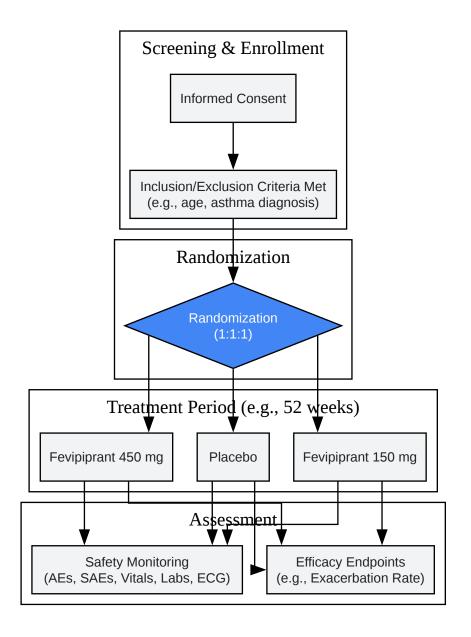
Mandatory Visualizations



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Caption: Fevipiprant's Mechanism of Action.





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Caption: Phase 3 Clinical Trial Workflow Example.

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References



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